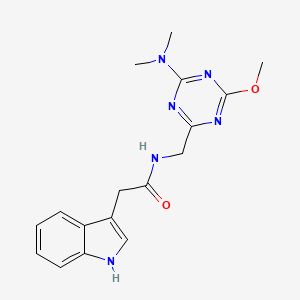

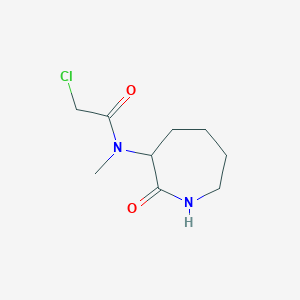

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazine compounds, including "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide", involves intermediates such as (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and its acetamide counterpart. These intermediates are confirmed using techniques like 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy. X-ray diffraction is used for detailed structure analysis, complemented by density functional theory (DFT) for molecular structure calculations, revealing the congruence between computed structures and crystallographic data (Geng et al., 2023).

Molecular Structure Analysis

The molecular structure of triazine compounds, as illustrated through single-crystal X-ray diffraction and DFT studies, demonstrates their intricate arrangements and electron distribution. The conformational analysis based on DFT indicates the consistency with crystal structures obtained from X-ray diffraction, offering insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds (Geng et al., 2023).

Chemical Reactions and Properties

Electro-oxidation processes play a significant role in the chemical behavior of triazine derivatives, including methoxylation reactions. Such reactions highlight the chemical versatility and reactivity of the dimethylamino group in triazines, underpinning their utility in various chemical transformations (Cariou et al., 1993).

科学的研究の応用

Antitumor Agents and Prodrugs

A study by Ferrer et al. (2002) explored the synthesis of isotopomers of pentamethylmelamine (PMM), an experimental anticancer agent, and a potential prodrug thereof. The research signifies the compound's relevance in designing antitumor agents through modification to enhance therapeutic potential (Ferrer, Naughton, & Threadgill, 2002).

Heterocyclic Compounds Synthesis

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, was reported by Abu‐Hashem et al. (2020). This research highlights the compound's utility in generating new chemical entities with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Electrochemical Studies

Cariou et al. (1993) conducted an electro-oxidation study of triazines, including the dimethylamino derivative, to understand its anodic methoxylation. This work provides insights into the electrochemical behavior of such compounds, which could be relevant for their applications in chemical synthesis and analysis (Cariou, El Hobbi, & Simonet, 1993).

Environmental Monitoring

Kempter and Karst (2000) developed triazine-based hydrazine reagents for determining aldehydes in water, showcasing the compound's application in environmental monitoring. The method offers advantages in terms of ease of sample preparation and sensitivity (Kempter & Karst, 2000).

Soil Algae Growth Impact

Research by Loeppky and Tweedy (1969) on the effects of various herbicides on the growth of soil algae underscores the environmental impact of such chemicals, including triazine derivatives. Understanding these effects is crucial for assessing the ecological safety of chemical compounds (Loeppky & Tweedy, 1969).

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-23(2)16-20-14(21-17(22-16)25-3)10-19-15(24)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18H,8,10H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLBFSMFKLOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CNC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)